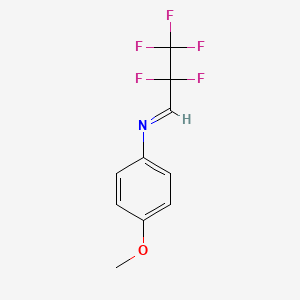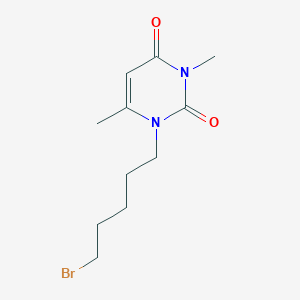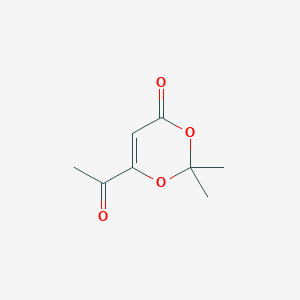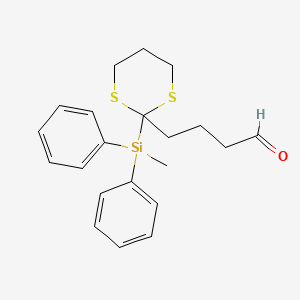
5-Pentadecyl-2-(prop-2-EN-1-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentadecyl-2-(prop-2-en-1-yl)phenol is a chemical compound with the molecular formula C24H40O It is characterized by a phenolic structure with a long pentadecyl chain and a prop-2-en-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol typically involves the alkylation of phenol with a pentadecyl halide under basic conditions, followed by the introduction of the prop-2-en-1-yl group through a Friedel-Crafts alkylation reaction. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and a catalyst like aluminum chloride for the Friedel-Crafts reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Pentadecyl-2-(prop-2-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
5-Pentadecyl-2-(prop-2-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-en-1-yl)phenol: Similar structure but lacks the long pentadecyl chain.
2-Methoxy-4-(prop-1-enyl)phenol: Contains a methoxy group instead of the pentadecyl chain.
Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Similar long alkyl chain but different functional groups.
Uniqueness
5-Pentadecyl-2-(prop-2-en-1-yl)phenol is unique due to its combination of a long alkyl chain and a phenolic structure with a prop-2-en-1-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
| 149247-23-4 | |
Molecular Formula |
C24H40O |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
5-pentadecyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C24H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-20-23(17-4-2)24(25)21-22/h4,19-21,25H,2-3,5-18H2,1H3 |
InChI Key |
KAAMCUBFSDSKJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14264271.png)
silane](/img/structure/B14264288.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)




